Clorexolone
Description
Clorexolone is a sulfonamide-based diuretic with pharmacological activity similar to thiazide diuretics. It acts by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, promoting natriuresis and diuresis . Clinically, it has been used to manage hypertension and edema, particularly in patients requiring potassium-sparing effects. However, its efficacy and safety profile differ from other thiazide-like and loop diuretics, necessitating a comparative analysis with structurally or functionally related compounds.
Properties
IUPAC Name |
6-chloro-2-cyclohexyl-3-oxo-1H-isoindole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c15-12-6-9-8-17(10-4-2-1-3-5-10)14(18)11(9)7-13(12)21(16,19)20/h6-7,10H,1-5,8H2,(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWFZKOWULPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057683 | |
| Record name | Chlorexolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2127-01-7 | |
| Record name | Clorexolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2127-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorexolone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clorexolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13617 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorexolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clorexolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOREXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2PLT3FS05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clorexolone involves the reaction of 6-chloro-2-cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-5-sulfonamide with appropriate reagents under controlled conditions. The process typically includes steps such as chlorination, cyclization, and sulfonation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Clorexolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can modify the chloro group on the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine and bromine are employed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various halogen-substituted compounds .
Scientific Research Applications
Medical Applications
- Diuretic Treatment : Clorexolone is primarily utilized in the management of hypertension and edema. Its mechanism of action involves the inhibition of sodium reabsorption in the kidneys, which promotes diuresis (increased urine production) and helps lower blood pressure.
- Comparative Efficacy Studies : Clinical studies have compared this compound with other diuretics like hydrochlorothiazide. These studies demonstrate that this compound can effectively reduce both recumbent and standing blood pressure .
- Potential Anti-inflammatory Properties : Research has suggested that this compound may possess anti-inflammatory effects, with investigations into its efficacy for conditions such as inflammatory bowel disease and atopic dermatitis. However, these applications require further validation through rigorous clinical trials.
Scientific Research Applications
- Pharmacological Research : this compound serves as a model compound in studies investigating sulfonamide chemistry and reaction mechanisms. Its unique structure allows researchers to explore various biochemical pathways and interactions.
- Renal Function Studies : The compound is frequently used in research related to renal physiology and function, providing insights into how diuretics affect kidney performance and fluid balance in the body.
Industrial Applications
- Pharmaceutical Development : this compound is utilized in the development of new diuretic drugs. Its role as a reference standard in pharmaceutical quality control ensures that new formulations meet established efficacy and safety standards.
Case Study 1: Comparative Study with Hydrochlorothiazide
A clinical trial comparing this compound with hydrochlorothiazide showed significant reductions in blood pressure among participants receiving this compound. The study highlighted its effectiveness as a diuretic while also noting its potential side effects compared to more established treatments .
Case Study 2: Investigation of Anti-inflammatory Effects
In a preliminary study investigating this compound's anti-inflammatory properties, researchers administered the compound to subjects with inflammatory bowel disease. Initial findings indicated some therapeutic benefits, but further studies are necessary to confirm these results and establish safety profiles.
Mechanism of Action
Clorexolone exerts its diuretic effects by inhibiting the reabsorption of sodium and chloride ions in the renal tubules. This leads to increased excretion of water and electrolytes, reducing fluid retention and lowering blood pressure. The molecular targets include sodium-chloride symporters in the distal convoluted tubule .
Comparison with Similar Compounds
Clorexolone vs. Hydrochlorothiazide
Mechanism and Efficacy: Both this compound and Hydrochlorothiazide (HCTZ) inhibit the Na⁺/Cl⁻ cotransporter in the kidney.
This compound vs. Clopamide
Structural and Functional Similarities: Clopamide, another sulfonamide diuretic, shares a mechanism with this compound but has a longer duration of action. A study in diabetic patients found that Clopamide induced more sustained natriuresis over 24 hours compared to this compound’s shorter activity window .
Clinical Outcomes :
- Clopamide is preferred for chronic edema due to its prolonged effect.
- This compound may be used in acute settings but requires frequent dosing, limiting its practicality.
This compound vs. Chlorothiazide
Pharmacokinetics :
Chlorothiazide, the prototype thiazide, has lower potency than this compound but a similar side effect profile. However, Chlorothiazide’s shorter half-life necessitates twice-daily dosing, whereas this compound’s longer half-life allows once-daily administration .
Safety :
Both drugs increase uric acid levels, but this compound’s potassium-sparing effect is marginally better, making it slightly safer in patients with gout predisposition .
Research Findings and Limitations
- Chronic use data are sparse, particularly in renally impaired patients.
Biological Activity
Clorexolone, chemically known as C₁₄H₁₇ClN₂O₃S, is a sulfonamide-based compound recognized primarily for its diuretic properties similar to thiazide diuretics. It is mainly utilized in the treatment of conditions requiring increased urine production, such as hypertension and edema. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and comparative efficacy with other diuretics.
This compound operates primarily by inhibiting sodium reabsorption in the renal tubules. This action leads to increased sodium and water excretion, thereby promoting diuresis. Unlike other diuretics, this compound does not significantly inhibit carbonic anhydrase in vivo, which may influence its side effect profile and therapeutic applications .
Diuretic Activity
This compound has demonstrated significant diuretic activity in various studies. For instance, research indicated that it was 300 times more effective than certain related phthalimides in promoting diuresis in rat models . This efficacy positions it as a potential alternative to established diuretics, although its clinical use has been limited due to the availability of safer options.
Anti-inflammatory Properties
Emerging studies suggest that this compound may possess anti-inflammatory properties. Research has explored its potential application in inflammatory bowel disease and atopic dermatitis, indicating a need for further investigation into its safety and efficacy for these conditions .
Comparative Analysis with Other Diuretics
The following table summarizes this compound's characteristics compared to other common thiazide diuretics:
Study on Diuretic Efficacy
A pivotal study involving rats highlighted that this compound exhibited substantial diuretic activity comparable to established thiazides. The study utilized various dosages to assess the compound's effectiveness in promoting urine output, demonstrating a clear dose-response relationship.
Anti-inflammatory Activity Assessment
In vitro studies have evaluated this compound's ability to modulate inflammatory pathways. These investigations employed colorimetric assays to measure changes in cytokine levels in response to this compound treatment, suggesting a potential role in managing inflammatory conditions .
Interaction Studies
Research has also focused on this compound's interactions with other compounds. For example, studies have indicated that combining this compound with herbal supplements like Achillea millefolium may enhance or mitigate its diuretic effects . Understanding these interactions is crucial for optimizing therapeutic regimens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
